molecular formula C14H19N5O B1653612 N-{[2-methyl-7-(pyrrolidin-2-yl)pyrazolo[1,5-a]pyrimidin-6-yl]methyl}acetamide CAS No. 1858250-06-2

N-{[2-methyl-7-(pyrrolidin-2-yl)pyrazolo[1,5-a]pyrimidin-6-yl]methyl}acetamide

Cat. No. B1653612
CAS RN: 1858250-06-2
M. Wt: 273.33
InChI Key: UUAFRIIMJPHDJB-UHFFFAOYSA-N
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Description

“N-{[2-methyl-7-(pyrrolidin-2-yl)pyrazolo[1,5-a]pyrimidin-6-yl]methyl}acetamide” is a compound with the molecular formula C14H19N5O and a molecular weight of 273.33. It is a member of the pyrazolo[1,5-a]pyrimidine family, which is an important core of nitrogen ring junction heterocyclic compounds . These compounds are significant in medicinal chemistry due to their versatility and ease of preparation .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .


Molecular Structure Analysis

The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .


Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidine derivatives are known for their reactivity. They are used in medicinal chemistry and drug molecule production, and their ring extension like electron gaining and donating in pyrazolo pyridine does make a difference in chemical property .


Physical And Chemical Properties Analysis

“N-{[2-methyl-7-(pyrrolidin-2-yl)pyrazolo[1,5-a]pyrimidin-6-yl]methyl}acetamide” has a molecular weight of 273.33. More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data were not found in the available sources.

Future Directions

The pyrazolo[1,5-a]pyrimidine family, to which this compound belongs, continues to be a focus of study for promising new applications related to medicinal chemistry and material science due to their significant photophysical properties . Future research will likely continue to explore the synthesis, functionalization, and potential applications of these compounds .

properties

IUPAC Name

N-[(2-methyl-7-pyrrolidin-2-ylpyrazolo[1,5-a]pyrimidin-6-yl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O/c1-9-6-13-17-8-11(7-16-10(2)20)14(19(13)18-9)12-4-3-5-15-12/h6,8,12,15H,3-5,7H2,1-2H3,(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUAFRIIMJPHDJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1)N=CC(=C2C3CCCN3)CNC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401134165
Record name Acetamide, N-[[2-methyl-7-(2-pyrrolidinyl)pyrazolo[1,5-a]pyrimidin-6-yl]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401134165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[2-methyl-7-(pyrrolidin-2-yl)pyrazolo[1,5-a]pyrimidin-6-yl]methyl}acetamide

CAS RN

1858250-06-2
Record name Acetamide, N-[[2-methyl-7-(2-pyrrolidinyl)pyrazolo[1,5-a]pyrimidin-6-yl]methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1858250-06-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, N-[[2-methyl-7-(2-pyrrolidinyl)pyrazolo[1,5-a]pyrimidin-6-yl]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401134165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-{[2-methyl-7-(pyrrolidin-2-yl)pyrazolo[1,5-a]pyrimidin-6-yl]methyl}acetamide
Reactant of Route 2
N-{[2-methyl-7-(pyrrolidin-2-yl)pyrazolo[1,5-a]pyrimidin-6-yl]methyl}acetamide
Reactant of Route 3
N-{[2-methyl-7-(pyrrolidin-2-yl)pyrazolo[1,5-a]pyrimidin-6-yl]methyl}acetamide
Reactant of Route 4
N-{[2-methyl-7-(pyrrolidin-2-yl)pyrazolo[1,5-a]pyrimidin-6-yl]methyl}acetamide
Reactant of Route 5
N-{[2-methyl-7-(pyrrolidin-2-yl)pyrazolo[1,5-a]pyrimidin-6-yl]methyl}acetamide
Reactant of Route 6
N-{[2-methyl-7-(pyrrolidin-2-yl)pyrazolo[1,5-a]pyrimidin-6-yl]methyl}acetamide

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